molecular formula C14H20F6O2S2 B10882599 5,5,5-Trifluoro-2-methyl-3-[2-[3,3,3-trifluoro-1-(1-hydroxy-1-methylethyl)propenylthio]ethylthio]pent-3-en-2-ol

5,5,5-Trifluoro-2-methyl-3-[2-[3,3,3-trifluoro-1-(1-hydroxy-1-methylethyl)propenylthio]ethylthio]pent-3-en-2-ol

Cat. No.: B10882599
M. Wt: 398.4 g/mol
InChI Key: FAUKBFTZDZYVFM-XOHWUJONSA-N
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Description

5,5,5-Trifluoro-2-methyl-3-[(2-{[3,3,3-trifluoro-1-(1-hydroxy-1-methylethyl)-1-propenyl]sulfanyl}ethyl)sulfanyl]-3-penten-2-ol is a complex organic compound characterized by the presence of multiple trifluoromethyl groups and sulfanyl linkages This compound is notable for its unique structural features, which include a trifluoromethylated propenyl group and a hydroxyl group attached to a pentenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,5-trifluoro-2-methyl-3-[(2-{[3,3,3-trifluoro-1-(1-hydroxy-1-methylethyl)-1-propenyl]sulfanyl}ethyl)sulfanyl]-3-penten-2-ol typically involves multiple steps, including the introduction of trifluoromethyl groups and the formation of sulfanyl linkages. One common approach is to start with a suitable pentenyl precursor and introduce the trifluoromethyl groups through radical trifluoromethylation reactions. This can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Industrial methods may also incorporate purification steps such as distillation, crystallization, or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5,5,5-Trifluoro-2-methyl-3-[(2-{[3,3,3-trifluoro-1-(1-hydroxy-1-methylethyl)-1-propenyl]sulfanyl}ethyl)sulfanyl]-3-penten-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

5,5,5-Trifluoro-2-methyl-3-[(2-{[3,3,3-trifluoro-1-(1-hydroxy-1-methylethyl)-1-propenyl]sulfanyl}ethyl)sulfanyl]-3-penten-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 5,5,5-trifluoro-2-methyl-3-[(2-{[3,3,3-trifluoro-1-(1-hydroxy-1-methylethyl)-1-propenyl]sulfanyl}ethyl)sulfanyl]-3-penten-2-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups can enhance the compound’s lipophilicity and binding affinity to hydrophobic pockets in proteins. The hydroxyl and sulfanyl groups can participate in hydrogen bonding and covalent interactions, modulating the activity of target molecules and pathways.

Comparison with Similar Compounds

Similar Compounds

    5,5,5-Trifluoro-2-methyl-3-penten-2-ol: Lacks the sulfanyl linkages present in the target compound.

    3,3,3-Trifluoro-1-(1-hydroxy-1-methylethyl)-1-propenyl sulfide: Contains a similar trifluoromethylated propenyl group but differs in the overall structure.

Properties

Molecular Formula

C14H20F6O2S2

Molecular Weight

398.4 g/mol

IUPAC Name

(Z)-5,5,5-trifluoro-2-methyl-3-[2-[(Z)-1,1,1-trifluoro-4-hydroxy-4-methylpent-2-en-3-yl]sulfanylethylsulfanyl]pent-3-en-2-ol

InChI

InChI=1S/C14H20F6O2S2/c1-11(2,21)9(7-13(15,16)17)23-5-6-24-10(12(3,4)22)8-14(18,19)20/h7-8,21-22H,5-6H2,1-4H3/b9-7-,10-8-

InChI Key

FAUKBFTZDZYVFM-XOHWUJONSA-N

Isomeric SMILES

CC(O)(/C(=C/C(F)(F)F)/SCCS/C(=C\C(F)(F)F)/C(O)(C)C)C

Canonical SMILES

CC(C)(C(=CC(F)(F)F)SCCSC(=CC(F)(F)F)C(C)(C)O)O

Origin of Product

United States

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